2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide
Overview
Description
2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, and a sulfonamide group, which is known for its biological activity.
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide are Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 is a histone deacetylase enzyme that plays a role in gene expression .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This compound has been shown to inhibit the activity of both Bcr-Abl and HDAC1 . The inhibition of these targets can lead to changes in cellular processes, such as cell proliferation and gene expression .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC1 by this compound affects multiple biochemical pathways. Bcr-Abl is involved in several signaling pathways that regulate cell growth and survival, so its inhibition can lead to the suppression of these pathways . On the other hand, HDAC1 is involved in the regulation of gene expression, so its inhibition can lead to changes in the expression of various genes .
Pharmacokinetics
The compound’s ability to inhibit bcr-abl and hdac1 suggests that it can penetrate cells and reach its targets
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound can lead to various molecular and cellular effects. For instance, the compound has been shown to have potent antiproliferative activities against human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound can suppress the growth of cancer cells.
Biochemical Analysis
Biochemical Properties
2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs) and kinases, which are crucial for regulating gene expression and cell signaling pathways . The inhibition of HDACs by this compound leads to increased acetylation of histones, resulting in altered gene expression patterns. Additionally, this compound can bind to proteins involved in cellular metabolism, affecting their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of HDACs by this compound leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, such as HDACs and kinases, thereby inhibiting their activity . The inhibition of HDACs results in increased acetylation of histones, which in turn affects gene expression by altering chromatin structure . Additionally, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, this compound can influence metabolite levels, leading to changes in cellular energy production and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can affect its activity and function, influencing its therapeutic potential and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide typically involves the following steps:
Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Sulfonamide Formation: : The sulfonamide group can be introduced by reacting the thiazole with sulfonamides under acidic or basic conditions.
Amination: : The amino group can be introduced through nitration followed by reduction or direct amination reactions.
Industrial Production Methods
In an industrial setting, the compound is likely produced through a multi-step synthesis process involving large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The compound can be reduced to form amines or alcohols.
Substitution: : The amino and sulfonamide groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: : Reagents like alkyl halides, acyl chlorides, and isocyanates can be used for substitution reactions.
Major Products Formed
Oxidation: : Thiazole-5-sulfoxide and Thiazole-5-sulfone.
Reduction: : 2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-amine and 2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-ol.
Substitution: : Various substituted thiazoles and sulfonamides.
Scientific Research Applications
2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: : Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: : Studied for its potential therapeutic applications, such as in the treatment of infections and inflammatory diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Amino-N-(1-hydroxypropan-2-yl)thiazole-5-sulfonamide is similar to other thiazole derivatives and sulfonamides, but it has unique structural features that may confer distinct properties and activities. Some similar compounds include:
Thiazole-2-carboxamide
Sulfanilamide
2-Amino-4-thiazoleethanol
These compounds share the thiazole ring and sulfonamide group but differ in their substituents and functional groups, leading to variations in their chemical behavior and biological activity.
Properties
IUPAC Name |
2-amino-N-(1-hydroxypropan-2-yl)-1,3-thiazole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3S2/c1-4(3-10)9-14(11,12)5-2-8-6(7)13-5/h2,4,9-10H,3H2,1H3,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSWEKYKAXQLEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NS(=O)(=O)C1=CN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.